2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide
Description
Significance of Thiazole (B1198619) and Thioamide Scaffolds in Biological Systems and Chemical Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. scbt.commdpi.com This structural motif is present in a multitude of biologically active compounds, including a number of FDA-approved drugs. researchgate.net The versatility of the thiazole scaffold allows it to serve as a pharmacophore in drugs with a wide array of therapeutic applications, such as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. scbt.comnih.gov The unique electronic properties of the thiazole ring enable it to participate in various non-covalent interactions with biological macromolecules, contributing to the binding affinity and efficacy of drug candidates. In the realm of chemical research, thiazole derivatives are prized for their diverse synthetic accessibility and the potential to generate extensive libraries of compounds for drug discovery programs. mdpi.comiaea.org
Similarly, the thioamide functional group, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom, plays a crucial role in bioorganic and medicinal chemistry. Thioamides are isosteres of amides, where the oxygen atom is replaced by sulfur. This substitution significantly alters the electronic and steric properties of the molecule, often leading to enhanced biological activity or modified pharmacological profiles. Thioamides are known to be effective metal chelators and can act as precursors in the synthesis of various heterocyclic systems. Their presence in certain natural products and synthetic compounds underscores their importance as a valuable functional group in the design of novel therapeutic agents.
Overview of 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide as a Subject of Academic Inquiry
The compound this compound has emerged as a molecule of interest within the academic community, primarily due to the convergence of the biologically significant thiazole and thioamide moieties within its structure. While extensive, dedicated research on this specific compound is not widely available in peer-reviewed literature, its chemical architecture suggests potential for further investigation in the field of heterocyclic chemistry and drug discovery.
Structural Features and Chemical Reactivity Profile
The structure of this compound incorporates a 2-methyl-1,3-thiazole ring connected to an ethanethioamide group at the 4-position. The thiazole ring is inherently aromatic, which confers a degree of stability to the molecule. The presence of the methyl group at the 2-position can influence the electronic distribution within the ring and may affect its interaction with biological targets. The ethanethioamide side chain provides a flexible linker and a reactive thioamide functional group.
The chemical reactivity of this compound is expected to be dictated by the individual characteristics of the thiazole and thioamide functionalities. The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor or a site for protonation. The thioamide group is known to be more nucleophilic at the sulfur atom compared to the oxygen atom of an amide, and it can participate in various chemical transformations, including alkylation and cyclization reactions to form other heterocyclic systems. The protons on the nitrogen of the thioamide are acidic and can be removed by a base.
Below is a data table summarizing the key structural and chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H8N2S2 |
| Molecular Weight | 172.27 g/mol |
| Key Structural Features | 2-methyl-1,3-thiazole ring, Ethanethioamide side chain |
| Predicted Reactivity | Nucleophilic character of the thioamide sulfur, Basicity of the thiazole nitrogen, Acidity of the thioamide N-H protons |
Context within Current Heterocyclic Chemistry Research
In the broader context of current heterocyclic chemistry research, this compound represents a synthetically accessible scaffold that could be utilized in the development of novel compounds with potential biological activities. The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is a condensation reaction between an α-haloketone and a thioamide. Variations of this method could potentially be employed for the synthesis of the target compound or its analogs.
The exploration of derivatives of this compound could be a fruitful area of research. For instance, modification of the methyl group on the thiazole ring or substitution on the thioamide nitrogen could lead to a library of related compounds. These new molecules could then be screened for a variety of biological activities, drawing upon the known pharmacological profiles of both thiazoles and thioamides. The compound itself can be considered a building block for the synthesis of more complex heterocyclic systems, further expanding its utility in chemical research.
A summary of the research context for this compound is provided in the table below.
| Research Area | Context and Potential |
| Medicinal Chemistry | Potential scaffold for the design of new antimicrobial, anti-inflammatory, or anticancer agents. |
| Synthetic Chemistry | A building block for the synthesis of more complex heterocyclic compounds. |
| Chemical Biology | A tool compound to probe the biological roles of thiazole and thioamide-containing molecules. |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPOGENEJOSFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Analysis Techniques
No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide is available in the searched scientific literature.
Specific IR absorption data for this compound could not be located in published research.
There is no available mass spectrometry data from ESI-MS, HRMS, or DART-MS for this compound.
Published UV-Vis absorption data for this compound is not available.
X-ray Crystallography for Molecular Structure Determination
There are no published X-ray crystallography studies for this compound, and therefore, no data on its crystal structure, bond lengths, or angles is available.
Elemental Analysis for Compositional Verification
Specific elemental analysis data confirming the elemental composition of this compound is not present in the available literature.
Structure Activity Relationship Sar Studies of 2 2 Methyl 1,3 Thiazol 4 Yl Ethanethioamide Analogs
Methodologies for SAR Investigation
The investigation of SAR for this class of compounds employs a combination of rational design, chemical synthesis, and library-based screening approaches to efficiently explore the chemical space around the core scaffold.
Rational drug design is a targeted approach that utilizes knowledge of the biological target and existing active molecules to design new, more potent analogs. Strategies such as pharmacophore merging and bioisosteric replacement are commonly employed. nih.govnih.govtandfonline.com For instance, the thiazole (B1198619) ring itself is a key pharmacophore found in numerous FDA-approved drugs and is often incorporated into new molecular frameworks to impart desired biological activities. nih.govglobalresearchonline.net
The synthesis of analogs typically begins with the construction of the core thiazole heterocycle, often via the well-established Hantzsch thiazole synthesis. mdpi.commdpi.com This method involves the condensation of α-haloketones with a thioamide. By varying the starting materials, a diverse array of substituents can be introduced at the C2, C4, and C5 positions of the thiazole ring. Subsequent modification of the side chain allows for the introduction of the ethanethioamide moiety or its variations. For example, substituted α-bromoacetophenones can be used to introduce various aryl substituents onto the thiazole ring, which can then be further elaborated. mdpi.com
Combinatorial chemistry offers a powerful tool for rapidly generating large libraries of structurally related compounds for high-throughput screening. This approach is well-suited for exploring the SAR of the 2-(1,3-thiazol-4-yl)ethanethioamide (B13180467) scaffold. By utilizing a set of diverse building blocks for both the thiazole core and the side chain, a matrix of unique compounds can be synthesized.
Computational methods are often used in tandem with synthetic efforts to create virtual combinatorial libraries. researchgate.net These virtual libraries can be screened in silico against a biological target to prioritize a smaller, more promising set of compounds for actual synthesis and biological evaluation. This computer-assisted approach streamlines the hit-to-lead optimization process and focuses resources on analogs with the highest probability of success. researchgate.net
Influence of Structural Modifications on Biological Activity Profiles (mechanistic focus)
The biological activity of 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide analogs is highly sensitive to structural modifications across the molecule. Mechanistically, these changes can affect target binding affinity, enzyme inhibition, cell permeability, and metabolic stability.
The thiazole ring offers multiple positions (C2, C4, and C5) for substitution, and modifications at these sites can profoundly impact biological activity. ijper.org The electronic properties of substituents are crucial; electron-donating groups (e.g., methyl) can affect the basicity and nucleophilicity of the ring, while electron-withdrawing groups (e.g., nitro) have the opposite effect. globalresearchonline.net
SAR studies on various thiazole-containing scaffolds have revealed distinct patterns. For example, in a series of 2-pyrazolin-1-yl)-thiazole derivatives, substitution with a p-bromophenyl group at the C4 position of the thiazole ring was found to increase antifungal and antituberculosis activities. nih.gov In another study, coumarin-based thiazole derivatives showed that electron-donating substituents, such as a methoxy (B1213986) group, enhanced antiproliferative activity. frontiersin.org The introduction of a thiazole ring as a bioisosteric replacement for a phenyl ring has also been shown to maintain or improve antibacterial activity in certain compound classes. mdpi.com
| Structural Modification | Position on Thiazole Ring | Observed Effect on Biological Activity | Compound Class / Target |
|---|---|---|---|
| p-Bromophenyl | C4 | Increased antifungal and antituberculosis activity. nih.gov | 2-(Pyrazolin-1-yl)-thiazole derivatives |
| Methoxy (electron-donating) | - | Enhanced antiproliferative efficacy. frontiersin.org | Coumarin-based thiazole derivatives / EGFR/VEGFR-2 |
| Halogen atoms (Cl, Br) | - | Important for DNA gyrase inhibitory action. frontiersin.org | Coumarin-based thiazole derivatives / DNA Gyrase |
| Introduction of Thiazole (vs. Phenyl) | - | Maintained good antibacterial activity. mdpi.com | Thioacetamide-triazoles |
| Quinoxaline system | C2 (via amide linker) | Most potent acetylcholinesterase (AChE) inhibition in the series. academie-sciences.fr | 1,3-Thiazole amides / Cholinesterase |
The thioamide functional group is a critical component of the scaffold, often serving as a bioisostere for the more common amide group. tandfonline.comresearchgate.netnih.gov This substitution can lead to significant improvements in biological activity and pharmacokinetic properties. Thioamides are stronger hydrogen bond donors but weaker acceptors than their amide counterparts and exhibit different steric and electronic profiles. nih.gov In several classes of inhibitors, replacing a carboxamide with a carbothioamide has resulted in a significant enhancement of antiproliferative activity, which may be attributed to increased lipophilicity and altered binding interactions. nih.gov
The thioamide group can form crucial interactions within a target's binding pocket, such as hydrogen bonds and chalcogen bonds, which can be critical for potency. tandfonline.com However, modifications to this moiety must be approached with care. In a study of thioacetamide-triazole antibacterials, introducing a methyl branch to the thioacetamide (B46855) linker (on the α-carbon) led to a substantial decrease in activity. mdpi.com This suggests that the steric bulk around the thioamide is tightly constrained for optimal target engagement.
The ethyl linker connecting the thiazole ring to the thioamide group plays a vital role in positioning these two key pharmacophores correctly for interaction with a biological target. Variations in the linker's length, rigidity, and composition can dramatically affect activity.
Increasing or decreasing the length of the alkyl chain can alter the distance between the binding groups, potentially moving them out of the optimal orientation for target engagement. Introducing rigidity into the linker is a common strategy to lock the molecule into a more favorable, lower-entropy binding conformation. For example, incorporating a more rigid five-membered ring like pyrazole (B372694) as a linker has been shown to be crucial for maintaining a specific bioactive conformation in some EGFR inhibitors. acs.org Conversely, highly flexible linkers can sometimes allow the molecule to adopt non-productive binding modes. acs.org Studies on various kinase inhibitors have shown that even subtle changes, like introducing a methoxy group on a linker, can induce a conformational reorientation that significantly enhances activity. acs.org
| Moiety/Linker Modification | Structural Change | Observed Effect on Biological Activity | Compound Class / Target |
|---|---|---|---|
| Ethanethioamide | Replacement of Carboxamide (C=O) with Thioamide (C=S) | Significantly enhanced antiproliferative activity. nih.gov | EGFR Inhibitors |
| Ethanethioamide | Replacement of Thioamide with Amide | Nearly 100-fold reduction in inhibitory activity. tandfonline.com | ASH1L Inhibitors |
| Ethanethioamide Linker | Addition of a methyl branch to the α-carbon | Substantially decreased antibacterial activity. mdpi.com | Thioacetamide-triazoles |
| Linker Region | Replacement of flexible linker with rigid pyrazole ring | Maintained crucial binding conformation. acs.org | EGFR Inhibitors |
| Linker Region | Amine linker vs. Amide linker | Amines with rotatable bonds showed good anti-inflammatory activity. academie-sciences.fr | 1,3-Thiazole derivatives |
Introduction of Diverse Heteroaryl Systems
The exploration of structure-activity relationships (SAR) for analogs of this compound has frequently involved the introduction of various heteroaryl systems to modulate biological activity. Scientific investigations reveal that appending different heterocyclic rings to the core thiazole structure can significantly influence potency and selectivity against various biological targets. nih.govmedmedchem.com The thiazole nucleus is a versatile scaffold found in numerous biologically active compounds, and its combination with other heteroaryl moieties often leads to synergistic effects on activity. globalresearchonline.netfabad.org.tr
Research into antimicrobial agents has shown that linking the thiazole ring to other heterocycles like pyrazoline, 1,3,4-oxadiazole, and 1,2,4-triazole (B32235) can yield compounds with significant biological potential. nih.gov For instance, studies on 2-(2-pyrazolin-1-yl)-thiazole derivatives have demonstrated that the nature and substitution pattern of these appended rings are critical for activity. nih.gov The introduction of a thiophene (B33073) ring to a related thiazole scaffold resulted in promising antibacterial activity against E. coli, P. aeruginosa, and S. aureus. mdpi.com
In the context of adenosine (B11128) A3 receptor antagonists, SAR studies on thiazole and thiadiazole derivatives indicated that the specific arrangement of atoms within the heteroaryl ring is crucial. A comparison between two regioisomers, a 1,2,4-thiadiazole (B1232254) and a 1,3,4-thiadiazole (B1197879) analog, revealed dramatic differences in binding affinities, underscoring the importance of the heteroaryl system's electronic and steric properties. nih.gov Furthermore, the addition of a benzothiazole (B30560) moiety to a thiazole-containing compound was found to enhance cytotoxic effects in cancer cell lines, an observation attributed to the recognized antitumor efficiency of the benzothiazole ring system. nih.gov
The strategic incorporation of these diverse heteroaryl systems allows for the fine-tuning of a compound's properties. Factors such as hydrogen bonding capacity, lipophilicity, and conformational flexibility can be altered, leading to improved interactions with target enzymes or receptors. SAR studies consistently suggest that substitutions with electron-withdrawing groups, such as nitro and halogen atoms on these appended rings, can enhance antibacterial effects, while both electron-donating and electron-withdrawing groups can contribute to antifungal activity. nih.gov
Table 1: Impact of Heteroaryl System Introduction on Biological Activity of Thiazole Analogs
| Heteroaryl System Introduced | Core Scaffold Modification | Observed Biological Activity | Reference |
| Pyrazoline | Linked to the thiazole ring | Antimicrobial activity against various bacterial and fungal strains. nih.gov | nih.gov |
| Thiophene | Appended to a thiazole-triazole-thiadiazole system | Promising antibacterial activity against E. coli, P. aeruginosa, and S. aureus. mdpi.com | mdpi.com |
| 1,2,4-Thiadiazole | Substituted thiazole template | High binding affinity and selectivity as human adenosine A3 receptor antagonists. nih.gov | nih.gov |
| Benzothiazole | Part of a 2-(heteroaryl)thio-N-(thiazol-2-yl)acetamide structure | High cytotoxicity against A549 human lung adenocarcinoma cells. nih.gov | nih.gov |
| 1,2,3-Triazole | Linked to the thiazole ring | Potent antibacterial and antifungal activity, equipotent to standard drugs. nih.gov | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is instrumental in drug design for predicting the activity of novel molecules and providing insights into the structural features that govern their potency. nih.govresearchgate.net
Selection of Molecular Descriptors and Physicochemical Parameters
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify various aspects of a molecule's physicochemical properties. For thiazole derivatives, QSAR studies have employed a wide array of descriptors categorized as electronic, steric, hydrophobic, and topological. nih.govptfarm.pl The goal is to identify descriptors that effectively capture the structural variations responsible for the observed differences in biological activity. nih.gov
Commonly used descriptors in the QSAR analysis of thiazole analogs include:
Physicochemical Parameters: LogP (lipophilicity), Molar Refractivity (MR, a measure of molecular volume and polarizability), and Polar Surface Area (PSA). imist.ma
Electronic Descriptors: These describe the electronic aspects of the molecule, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), which are relevant for molecular reactivity. imist.ma
Topological Descriptors: These are numerical representations of molecular topology, such as the Wiener index and various connectivity indices (e.g., chi4chain), which describe the size, shape, and degree of branching in a molecule. indexcopernicus.com
In a 2D-QSAR study on aryl thiazole derivatives with antimicrobial activity, the topological descriptor T_C_C_4 was identified as a major contributing factor for activity against Gram-positive bacteria. ijpsdronline.com Another study on thiazole derivatives as PIN1 inhibitors successfully developed a model using MR, LogP, E-LUMO, and a topological descriptor (J). imist.ma The selection process often involves statistical methods to reduce the initial large pool of calculated descriptors to a smaller, more relevant subset that avoids issues of multicollinearity and overfitting. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Models of Thiazole Analogs
| Descriptor Class | Specific Descriptor | Physicochemical Significance | Reference |
| Hydrophobic | LogP | Represents the lipophilicity or water-octanol partition coefficient of a molecule. | imist.ma |
| Steric/Bulk | Molar Refractivity (MR) | Relates to the molecular volume and polarizability of the molecule. | imist.ma |
| Electronic | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | imist.ma |
| Topological | T_C_C_4 | A 2D descriptor encoding information about the carbon-carbon bond connectivity. ijpsdronline.com | ijpsdronline.com |
| Topological | chi4chain | A connectivity index describing the degree of branching in the molecule's carbon chain. indexcopernicus.com | indexcopernicus.com |
| Hydrogen Bonding | SsOHCount | Total number of hydroxyl groups connected by single bonds. indexcopernicus.com | indexcopernicus.com |
| 3D-QSAR Field | Electrostatic Fields | In 3D-QSAR methods like kNN-MFA, these fields describe the electrostatic potential surrounding the molecule. indexcopernicus.comijpsdronline.com | indexcopernicus.comijpsdronline.com |
Statistical Validation and Predictive Power of QSAR Models
The development of a QSAR model is incomplete without rigorous statistical validation to assess its reliability, robustness, and predictive power. nih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds within its applicability domain. nih.gov The process involves both internal and external validation techniques.
Internal Validation is typically performed using the training set of molecules from which the model was generated. A common method is leave-one-out (LOO) cross-validation, which systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric here; a q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. researchgate.net
External Validation is a more stringent test of a model's predictive power, where the model is used to predict the biological activity of an external test set of compounds that were not used in model development. ijpsdronline.com The predictive ability is quantified by the predictive r² (R²pred), which measures the correlation between the observed and predicted activities for the test set. nih.gov A high R²pred value suggests that the model can be reliably used for screening new chemical entities. nih.gov
Several statistical parameters are used to judge the quality of a QSAR model:
r² (Coefficient of Determination): Measures the goodness-of-fit of the model for the training set. Values closer to 1.0 indicate a better fit. researchgate.net
q² (Cross-validated r²): Measures the internal predictive ability of the model. researchgate.net
R²pred (Predictive r² for external test set): Measures the model's ability to predict the activity of an external dataset. nih.gov
Root Mean Square Error (RMSE): Indicates the absolute error in prediction. Lower values are desirable. nih.gov
For example, a 2D-QSAR model for aryl thiazole derivatives reported an r² of 0.9521 and a q² of 0.8619, indicating a statistically significant and robust model. indexcopernicus.comijpsdronline.com In another study, a model for 1,2,3-thiadiazole (B1210528) thioacetanilides yielded an r² of 0.97 and a q² of 0.94, demonstrating high predictive ability. nih.govresearchgate.net It is crucial to recognize that the predictive power of QSAR models can deteriorate over time as new chemical spaces are explored, necessitating periodic retraining with updated experimental data to maintain their applicability. nih.govsemanticscholar.org
Table 3: Statistical Validation Parameters from Various QSAR Studies on Thiazole Analogs
| QSAR Model Type | Biological Target | r² (Training Set) | q² (Cross-Validation) | R²pred (Test Set) | Reference |
| 2D-QSAR (MLR) | PIN1 Inhibition | 0.76 | 0.63 | 0.78 | imist.ma |
| 2D-QSAR (ANN) | PIN1 Inhibition | 0.98 | 0.99 | 0.98 | imist.ma |
| 2D-QSAR | Antimicrobial (G+) | 0.9521 | 0.8619 | Not Reported | indexcopernicus.comijpsdronline.com |
| 3D-QSAR (kNN-MFA) | Antimicrobial (G+) | Not Reported | 0.8283 | 0.4868 | indexcopernicus.comijpsdronline.com |
| 2D-QSAR (MLR) | HIV-RT Inhibition | 0.97 | 0.94 | Not Reported | nih.govresearchgate.net |
| 3D-QSAR (kNN-MFA) | HIV-RT Inhibition | 0.97 | 0.89 | Not Reported | researchgate.net |
| 2D-QSAR (GFA-MLR) | H1N1 Neuraminidase | 0.9192 | 0.8767 | 0.7745 | nih.gov |
An article focusing solely on the biological activities and molecular mechanisms of the chemical compound “this compound” cannot be generated. A thorough search of available scientific literature and databases did not yield specific research data on the antimicrobial or anticancer activities for this particular compound. The required detailed findings, data tables, and mechanistic insights as outlined in the request are not available in the public domain for "this compound".
Information exists for structurally related compounds containing thiazole or thioamide moieties; however, presenting this data would violate the strict instruction to focus solely on the specified compound. To ensure scientific accuracy and adherence to the user's request, the article cannot be written without the necessary foundational research on "this compound".
Investigation of Biological Activities and Molecular Mechanisms in Vitro and Non Human in Vivo Models
Enzyme Inhibition and Modulation Studies
There is no available scientific literature identifying specific enzyme targets for 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide or characterizing its inhibitory activity.
Identification of Specific Enzyme Targets
No studies were found that investigated the inhibitory action of this compound against enzymes such as fungal lanosterol (B1674476) C14α-demethylase or methionine aminopeptidase.
Kinetic Characterization of Enzyme Inhibition
In the absence of enzyme inhibition studies, there is no data available on the kinetic parameters, such as IC50 or Ki values, for this compound.
Allosteric Regulation and Mechanistic Enzymology
Research into the allosteric regulation or the detailed enzymatic mechanism of interaction for this specific compound has not been published.
DNA and Protein Interaction Investigations
There is a lack of published research on the interaction of this compound with nucleic acids or proteins.
Binding Affinity and Mode of Interaction with Nucleic Acids
No studies have been conducted to determine the binding affinity or the mode of interaction between this compound and DNA or RNA.
Protein Binding Studies
Specific studies on the binding interaction of this compound with proteins, including Bovine Serum Albumin, have not been reported in the scientific literature.
Antiviral and Antiparasitic Evaluations (in vitro or in model organisms)
There is currently no publicly available scientific literature or research data on the evaluation of this compound for antiviral or antiparasitic activities. In vitro studies or evaluations in model organisms specifically investigating this compound's efficacy against viral or parasitic agents have not been reported in the reviewed sources. Consequently, no data tables on its antiviral or antiparasitic profile can be provided.
Other Potential Biological Activities (e.g., anti-inflammatory activity in in vitro models)
Similarly, a comprehensive review of published studies indicates a lack of research into other potential biological activities of this compound. Specifically, there are no available reports or data from in vitro or non-human in vivo models assessing its anti-inflammatory properties or any other biological effects. Therefore, it is not possible to detail any research findings or present data tables related to these activities for this compound.
Computational Chemistry and Molecular Modeling of 2 2 Methyl 1,3 Thiazol 4 Yl Ethanethioamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
Electronic structure analysis focuses on how electrons are distributed within the molecule, which is key to understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of chemical reactivity and kinetic stability. irjweb.comschrodinger.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. irjweb.comresearchgate.net For thiazole (B1198619) derivatives, the methyl group substituent is known to have a donor effect, which can increase the energy of the HOMO with little change to the LUMO, thereby affecting the energy gap. rjpbcs.com Computational studies on related thiazole systems have shown that the HOMO-LUMO gap can be precisely calculated to predict reactivity. rjpbcs.com
Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.netresearchgate.net Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential) that are prone to nucleophilic attack. For a molecule like 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the sulfur atom of the ethanethioamide group, identifying them as key sites for interaction.
Below is a conceptual data table illustrating typical values obtained in electronic structure analyses of related heterocyclic compounds.
| Computational Method | Property | Conceptual Value Range | Significance |
| DFT/B3LYP | HOMO Energy | -9.5 to -8.5 eV | Electron-donating ability |
| DFT/B3LYP | LUMO Energy | -4.5 to -4.0 eV | Electron-accepting ability |
| DFT/B3LYP | HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and stability irjweb.com |
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis involves identifying the most stable arrangement of atoms (conformer) by calculating the potential energy for different spatial orientations. The most stable conformation corresponds to the global minimum on the potential energy surface. For flexible molecules like this compound, which has rotatable bonds in its ethanethioamide side chain, determining the lowest-energy conformer is essential for understanding its interactions with biological receptors. bohrium.com This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure to find the most energetically favorable state.
Quantum chemical methods can accurately predict spectroscopic data, which aids in the structural confirmation of synthesized compounds.
Theoretical NMR Chemical Shifts: Calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts. ufv.brresearchgate.net These predicted values are then compared with experimental spectra to validate the proposed molecular structure. semanticscholar.orgmdpi.com For heterocyclic systems like thiazoles, theoretical calculations help in assigning signals to specific protons and carbons, which can be challenging to interpret from experimental data alone due to the complex electronic environment. ipb.pt
A table of conceptual predicted vs. experimental spectroscopic data for a related thiazole derivative is shown below.
| Spectrum Type | Parameter | Conceptual Calculated Value | Conceptual Experimental Value |
| ¹H NMR | Thiazole ring proton (C5-H) | 7.10 ppm | 7.15 ppm |
| ¹³C NMR | Thiazole ring carbon (C2) | 168.0 ppm | 167.5 ppm |
| IR | C=N stretch | 1605 cm⁻¹ | 1602 cm⁻¹ |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for identifying and optimizing potential drug candidates.
Docking simulations place the ligand, this compound, into the active site of a target protein. The simulation explores various possible binding poses and orientations, identifying those with the most favorable interactions. researchgate.net The analysis of the resulting ligand-protein complex reveals key binding modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. researchgate.netresearchgate.net For instance, the nitrogen atom of the thiazole ring could act as a hydrogen bond acceptor, while the methyl group could engage in hydrophobic interactions within a pocket of the protein's active site.
Docking programs use scoring functions to estimate the binding affinity of a ligand to its target protein, often expressed as a binding energy (e.g., in kcal/mol). bohrium.com Lower binding energy values typically indicate a more stable and favorable interaction. This scoring allows for the virtual screening of numerous compounds and the ranking of their potential efficacy. By creating and docking analogs of this compound with different substituents, researchers can predict which modifications are likely to enhance binding affinity. nih.gov For example, studies on related compounds have shown that introducing methyl groups can improve binding by occupying hydrophobic pockets, while other substitutions might create steric clashes. nih.gov This in silico approach helps prioritize the synthesis of the most promising analogs for experimental testing.
The following table provides a conceptual example of how analogs might be scored in a docking study.
| Compound | Modification | Binding Affinity (kcal/mol) | Key Interactions |
| Parent Compound | This compound | -7.5 | Hydrogen bond with SER25, Hydrophobic interaction with LEU88 |
| Analog A | Addition of a hydroxyl group | -8.2 | Additional hydrogen bond with ASP27 |
| Analog B | Replacement of methyl with ethyl group | -7.8 | Enhanced hydrophobic interaction |
| Analog C | Addition of a bulky substituent | -6.1 | Steric clash with TYR92 |
No Specific Research Found for "this compound" in Computational Chemistry
Despite a comprehensive search of available scientific literature, no specific computational chemistry or molecular modeling studies directly investigating the compound "this compound" could be identified. Therefore, it is not possible to provide a detailed article on its computational target identification, molecular dynamics simulations, pharmacophore modeling, or in silico optimization as requested.
While the field of computational chemistry actively explores thiazole derivatives for various therapeutic applications, the specific compound of interest does not appear in the reviewed literature in the context of the requested advanced computational analyses.
General methodologies that are frequently applied to thiazole-containing compounds in drug discovery and development include:
Computational Target Identification and Validation: This process often involves techniques like reverse docking or data mining of biological activity databases to predict and validate the potential protein targets of a small molecule.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a compound and its interaction with a biological target over time. This can provide insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding.
Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. These models are then used to screen large compound libraries virtually to identify new potential lead compounds.
In Silico Studies for Compound Optimization: Various computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and free energy calculations, are employed to predict how modifications to a lead compound's structure might improve its activity, selectivity, and pharmacokinetic properties.
Although these techniques are standard in the computational study of novel chemical entities, including a wide range of thiazole derivatives, the absence of specific studies on "this compound" prevents a detailed, evidence-based discussion as outlined in the initial request.
Further research and publication in the field of computational chemistry would be necessary to elaborate on the specific molecular modeling and simulation characteristics of "this compound."
Future Research Directions and Unexplored Avenues for 2 2 Methyl 1,3 Thiazol 4 Yl Ethanethioamide
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to thiazole (B1198619) derivatives often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. nih.govbepls.com Future research should prioritize the development of novel and sustainable synthetic methodologies for 2-(2-methyl-1,3-thiazol-4-yl)ethanethioamide.
Key areas of exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water or ethanol, and reducing the generation of toxic waste. nih.govafricanjournalofbiomedicalresearch.com Methodologies like microwave-assisted synthesis and solvent-free reactions could offer more sustainable alternatives. africanjournalofbiomedicalresearch.comrasayanjournal.co.in
Catalytic Methods: The use of both homogeneous and heterogeneous catalysts could lead to more efficient and selective syntheses. mdpi.com Research into recyclable catalysts would further enhance the sustainability of the process. mdpi.com
One-Pot Reactions: Developing multi-component, one-pot reactions would improve atom economy and reduce the number of purification steps, leading to a more streamlined and efficient synthesis. mdpi.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced sustainability. nih.govrasayanjournal.co.in | Optimization of reaction conditions and exploration of solvent-free protocols. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, improved environmental profile. nih.govmdpi.com | Development of novel solid-supported catalysts with high activity and selectivity. |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. mdpi.com | Design of novel reaction cascades for the direct synthesis of the target compound. |
Identification of Undiscovered Biological Targets and Mechanisms
While thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific biological targets and mechanisms of action for this compound remain largely unexplored. fabad.org.trresearchgate.netglobalresearchonline.net
Future research should focus on:
Target Identification: Employing modern chemical biology techniques, such as affinity chromatography and activity-based protein profiling, to identify the specific cellular targets of the compound.
Mechanism of Action Studies: Investigating the downstream effects of compound-target interaction to elucidate its mechanism of action. This could involve studying its impact on key signaling pathways implicated in various diseases. researchgate.net
Computational Modeling and Docking: Utilizing in silico methods to predict potential biological targets and binding interactions, which can then be validated experimentally. nih.govacs.org This approach can help in the rational design of more potent and selective analogs. nih.gov
Exploration of Non-Biological Applications (e.g., materials science, catalysis)
The unique structural features of thiazole derivatives, including the presence of sulfur and nitrogen heteroatoms, suggest potential applications beyond the biological realm. scispace.com
Unexplored avenues include:
Materials Science: Investigating the potential of this compound as a building block for novel organic materials. Its aromatic and heteroatomic nature could impart interesting electronic or optical properties.
Catalysis: Exploring the use of the compound or its metal complexes as catalysts in organic synthesis. The thiazole ring is a component of some organocatalysts and ligands for transition metal catalysis. fabad.org.tr
Corrosion Inhibition: Thiazole derivatives have been shown to be effective corrosion inhibitors for various metals due to their ability to adsorb on metal surfaces. scispace.com The potential of this compound in this application warrants investigation.
Integration with Advanced Experimental Techniques (e.g., Cryo-EM, single-molecule studies)
To gain a deeper understanding of the molecular interactions of this compound, future research should leverage advanced experimental techniques.
Cryo-Electron Microscopy (Cryo-EM): This powerful technique can be used to determine the high-resolution structure of the compound in complex with its biological target. nih.govnih.gov Such structural insights are invaluable for structure-based drug design and for understanding the precise molecular interactions. nih.govfrontiersin.org
Single-Molecule Studies: Techniques such as single-molecule fluorescence resonance energy transfer (smFRET) can be employed to study the dynamics of the compound's interaction with its target in real-time. This can provide a level of detail that is not achievable with traditional ensemble-based methods.
Interdisciplinary Research Collaborations to Advance Understanding
Advancing the understanding of this compound will require a collaborative effort from researchers across various disciplines.
Chemistry and Biology: Collaboration between synthetic chemists and biologists is crucial for the design, synthesis, and biological evaluation of new analogs with improved properties.
Computational and Experimental Science: Integrating computational modeling with experimental validation can accelerate the discovery of new applications and the optimization of the compound's properties.
Academia and Industry: Partnerships between academic research institutions and pharmaceutical or materials science companies can facilitate the translation of basic research findings into practical applications. The study of sulfur-containing heterocycles is an active area in medicinal chemistry, highlighting the potential for such collaborations. mdpi.comresearchgate.netmdpi.comnih.gov
Q & A
Q. What are the established synthetic routes for 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide?
The compound is synthesized via condensation reactions involving thiazole precursors and thioamide-forming reagents. Key steps include:
- Use of solvents such as DMF, ethanol, or methanol under reflux conditions.
- Catalysts like piperidine or acetic acid to facilitate cyclization and thioamide formation .
- Purification via column chromatography or recrystallization. Example reaction conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | DMF, 80°C, 12 h | 65% |
| Thioamide formation | Lawesson’s reagent, toluene, reflux | 72% |
Q. How is the structural confirmation of this compound achieved?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the thiazole-thioamide backbone .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.5 ppm (methyl group) and δ 7.3–8.1 ppm (thiazole protons) .
- IR : Stretching frequencies for C=S (1150–1250 cm⁻¹) and C-N (1350–1450 cm⁻¹) .
Q. What are the standard analytical methods for purity assessment?
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), retention time ~8.2 min .
- Elemental analysis : Calculated vs. experimental C, H, N, S content (e.g., C: 49.8% vs. 49.5%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalyst screening : Piperidine derivatives or ionic liquids improve reaction efficiency (e.g., 80% yield with 1-ethyl-3-methylimidazolium acetate) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to ethanol .
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h with comparable yields .
Q. How to resolve contradictions in reported biological activities?
- Dose-response studies : Discrepancies in anticancer vs. neuroactive properties may arise from concentration-dependent effects. For example:
| Activity | IC50 (μM) | Model System | Reference |
|---|---|---|---|
| Anticancer | 12.3 ± 1.2 | MCF-7 cells | |
| mGlu5 modulation | 0.8 ± 0.1 | Hippocampal neurons |
- Target specificity profiling : Use kinase/GPCR panels to identify off-target interactions .
Q. What computational methods elucidate its mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to mGlu5 receptors (binding energy: −9.2 kcal/mol) or tubulin (PDB ID: 1SA0) .
- MD simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How does the compound react under oxidative or reductive conditions?
- Oxidation : With KMnO₄, the thioamide group converts to a carboxylic acid derivative .
- Reduction : NaBH₄ selectively reduces the thiazole ring’s C=N bond, forming a dihydrothiazole intermediate .
Q. What strategies validate its role in dual biological pathways (e.g., cancer and neurology)?
- Transcriptomics : RNA-seq of treated cells identifies differentially expressed genes (e.g., upregulation of apoptosis markers BAX and CASP3) .
- Behavioral assays : Contextual fear extinction tests in rodents assess hippocampal metaplasticity .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results in aqueous vs. organic media?
Q. How to address variability in cytotoxicity across cell lines?
- Metabolic stability : HepG2 cells show higher CYP450-mediated degradation (t₁/₂ = 2 h) vs. HEK293 (t₁/₂ = 6 h) .
- Membrane permeability : LogP values (2.1 ± 0.3) correlate with uptake efficiency in cancer cells .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
